molecular formula C5H2F2IN B3025417 2,6-Difluoro-4-iodopyridine CAS No. 685517-71-9

2,6-Difluoro-4-iodopyridine

Cat. No.: B3025417
CAS No.: 685517-71-9
M. Wt: 240.98 g/mol
InChI Key: AXPNCSVJCFXRBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-4-iodopyridine is a fluorinated pyridine derivative with the molecular formula C5H2F2IN. It is a colorless to yellow solid that is used in various chemical syntheses and research applications. The presence of both fluorine and iodine atoms in the pyridine ring imparts unique chemical properties to this compound, making it valuable in organic synthesis and medicinal chemistry .

Safety and Hazards

When handling 2,6-Difluoro-4-iodopyridine, avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

2,6-Difluoro-4-iodopyridine can be used as an intermediate in pharmaceutical synthesis and can be used in laboratory research and chemical production processes . It also has potential applications in the synthesis of non-centrosymmetric dipolar 4,4′-bipyridines .

Relevant Papers The relevant papers for this compound include a paper on its use as a pharmaceutical intermediate and a paper on its use in the synthesis of non-centrosymmetric dipolar 4,4′-bipyridines .

Mechanism of Action

Target of Action

It is known that this compound is used as a synthetic intermediate in pharmaceutical research and development . The specific targets would depend on the final compound that is synthesized using 2,6-Difluoro-4-iodopyridine.

Mode of Action

Its role in the synthesis of other compounds involves chemical reactions where it interacts with other reagents . The specific mode of action would depend on the final compound that is synthesized using this compound.

Biochemical Pathways

It is used in the synthesis of other compounds which may affect various biochemical pathways . The specific pathways affected would depend on the final compound that is synthesized using this compound.

Result of Action

Its role in the synthesis of other compounds can lead to a variety of molecular and cellular effects . The specific effects would depend on the final compound that is synthesized using this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-iodopyridine typically involves the halogenation of pyridine derivatives. One common method is the direct fluorination of pyridine using fluorinating agents such as cesium fluoride (CsF) or aluminum fluoride (AlF3) in the presence of a suitable catalyst . The iodination step can be achieved using iodine or iodine monochloride (ICl) under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures high-quality production .

Properties

IUPAC Name

2,6-difluoro-4-iodopyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2IN/c6-4-1-3(8)2-5(7)9-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPNCSVJCFXRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617679
Record name 2,6-Difluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685517-71-9
Record name 2,6-Difluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-difluoro-4-iodopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-4-iodopyridine
Reactant of Route 2
Reactant of Route 2
2,6-Difluoro-4-iodopyridine
Reactant of Route 3
2,6-Difluoro-4-iodopyridine
Reactant of Route 4
2,6-Difluoro-4-iodopyridine
Reactant of Route 5
2,6-Difluoro-4-iodopyridine
Reactant of Route 6
2,6-Difluoro-4-iodopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.